GSK2018682

Description

GSK-2018682 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

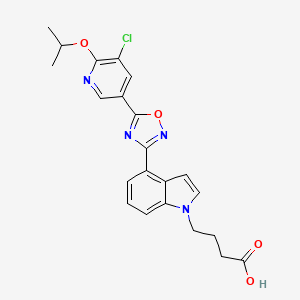

a sphingosine-1-phosphate receptor modulator; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIGDBFIDKDNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034688-30-6 | |

| Record name | GSK-2018682 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2018682 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2018682 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of GSK2018682

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2018682 is a potent and selective agonist of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5.[1] Developed for the potential treatment of relapsing-remitting multiple sclerosis, this compound modulates the S1P signaling pathway, a critical regulator of lymphocyte trafficking.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: S1P Receptor Agonism and Lymphocyte Sequestration

The primary mechanism of action of this compound is its function as an agonist at S1P1 and S1P5 receptors.[1] By binding to and activating these receptors, particularly S1P1 which is highly expressed on lymphocytes, this compound induces receptor internalization. This process renders the lymphocytes unresponsive to the natural S1P gradient that normally directs their egress from secondary lymphoid organs. Consequently, lymphocytes are sequestered within the lymph nodes, leading to a reduction in circulating lymphocytes in the bloodstream. This reduction in the number of immune cells available to infiltrate the central nervous system is the therapeutic basis for its investigation in multiple sclerosis.

A Phase 1 clinical trial in healthy volunteers demonstrated a dose-dependent reduction in the absolute lymphocyte count (ALC) following administration of this compound. Single doses up to 24 mg and repeat doses up to 6 mg per day for 28 days resulted in a nadir of over 70% reduction from baseline in ALC.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Receptor Subtype(s) | Notes |

| pEC50 | 7.7 | Human S1P1 | - |

| pEC50 | 7.2 | Human S1P5 | - |

| Agonist Activity | None | Human S1P2, S1P3, S1P4 | Indicates selectivity for S1P1 and S1P5. |

| Half-life (t1/2) | 44.9 - 63.3 hours | Not Applicable | Dose-independent half-life observed in healthy volunteers.[2] |

| Reduction in Absolute Lymphocyte Count | >70% from baseline | Not Applicable | Observed at the nadir in a Phase 1 clinical trial.[2] |

Signaling Pathways and Experimental Workflows

The interaction of this compound with S1P1 receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and a typical experimental workflow for characterizing S1P receptor agonists.

Caption: Signaling pathway of this compound at the S1P1 receptor.

Caption: Typical experimental workflow for S1P agonist characterization.

Detailed Experimental Protocols

While specific, detailed protocols for the preclinical characterization of this compound are not publicly available, the following represent standard methodologies for key experiments used to evaluate S1P receptor agonists.

Radioligand Binding Assay (for determining binding affinity)

Objective: To determine the affinity of this compound for S1P receptors.

Materials:

-

Cell membranes expressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, S1P5).

-

Radioligand (e.g., [³³P]-S1P).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).

-

Glass fiber filter plates.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled S1P analogue (for non-specific binding), or the various concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity of each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay (for determining functional agonism)

Objective: To measure the ability of this compound to activate G-protein signaling downstream of S1P receptors.

Materials:

-

Cell membranes expressing the human S1P receptor of interest.

-

[³⁵S]GTPγS.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM GDP, pH 7.4).

-

Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and the various concentrations of this compound.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

If using a filtration-based method, terminate the reaction by rapid filtration through glass fiber filter plates and wash with ice-cold buffer. Measure radioactivity using a scintillation counter.

-

If using an SPA-based method, add SPA beads that capture the G-proteins and measure the signal using a suitable plate reader.

-

Plot the stimulated binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and the maximal effect (Emax).

In Vivo Lymphocyte Count Monitoring

Objective: To assess the pharmacodynamic effect of this compound on peripheral lymphocyte counts.

Materials:

-

Test animals (e.g., mice or rats).

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle).

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Automated hematology analyzer or flow cytometer.

Protocol:

-

Acclimate the animals to the experimental conditions.

-

Collect a baseline blood sample from each animal.

-

Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage).

-

Collect blood samples at various time points post-dosing (e.g., 2, 4, 8, 24, 48, and 72 hours).

-

Analyze the blood samples for total lymphocyte count using a hematology analyzer or for specific lymphocyte subsets using flow cytometry with appropriate antibodies (e.g., anti-CD4, anti-CD8, anti-B220).

-

Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.

-

Plot the mean percentage change in lymphocyte count over time for each treatment group to determine the nadir and duration of the effect.

Conclusion

This compound is a selective S1P1 and S1P5 receptor agonist that exerts its primary pharmacodynamic effect by inducing the sequestration of lymphocytes within secondary lymphoid organs. This mechanism of action, supported by in vitro functional data and in vivo and clinical observations of lymphocyte reduction, forms the basis of its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of S1P receptor modulators like this compound.

References

GSK2018682: A Technical Guide to its S1P1/S1P5 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2018682 is a synthetic agonist that exhibits high selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) and sphingosine-1-phosphate receptor 5 (S1P5). This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its functional activity and the experimental methodologies used for its characterization. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the molecular interactions and therapeutic potential of this compound.

Core Data Presentation

The selectivity of this compound is defined by its differential activity across the five S1P receptor subtypes. The following tables summarize the available quantitative data on the functional potency of this compound.

Functional Activity of this compound at S1P Receptors

| Receptor Subtype | Parameter | Value |

| S1P1 | pEC50 | 7.7 |

| S1P5 | pEC50 | 7.2 |

| S1P2 | Agonist Activity | None Detected |

| S1P3 | Agonist Activity | None Detected |

| S1P4 | Agonist Activity | None Detected |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and selectivity of this compound, specific in vitro assays are employed. The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing receptor binding.

S1P1 Receptor Signaling Pathway

The activation of the S1P1 receptor by an agonist such as this compound initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to downstream cellular responses.

Caption: S1P1 Receptor Activation by this compound.

Experimental Workflow: Radioligand Displacement Assay

A radioligand displacement assay is a standard method to determine the binding affinity of a test compound (like this compound) to a receptor. This involves competing with a radiolabeled ligand that has a known affinity for the receptor.

Caption: Workflow for Radioligand Displacement Assay.

Selectivity Profile of this compound

The selectivity of this compound for S1P1 and S1P5 over other S1P receptor subtypes is a key characteristic. This profile is determined through comprehensive screening against all five receptor subtypes.

Caption: this compound S1P Receptor Selectivity Profile.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize S1P receptor modulators.

Radioligand Displacement Binding Assay (General Protocol)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Materials:

- Cell membranes expressing the human S1P receptor subtype of interest.

- Radiolabeled ligand (e.g., [³H]-S1P).

- Test compound (this compound).

- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.

- Wash Buffer: 50 mM Tris-HCl, pH 7.4.

- 96-well filter plates (e.g., GF/B).

- Scintillation fluid.

2. Procedure:

- Prepare serial dilutions of the test compound (this compound) in assay buffer.

- In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.

- For determining non-specific binding, a high concentration of a known non-labeled S1P receptor ligand is added to separate wells.

- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Dry the filter plates and add scintillation fluid to each well.

- Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

- Subtract the non-specific binding from the total binding to obtain specific binding.

- Plot the specific binding as a function of the log concentration of the test compound.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay (General Protocol)

This functional assay measures the activation of G proteins coupled to the S1P receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is a direct measure of G protein activation.

1. Materials:

- Cell membranes expressing the human S1P receptor subtype of interest.

- [³⁵S]GTPγS.

- Test compound (this compound).

- GDP.

- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

- Wash Buffer: 50 mM Tris-HCl, pH 7.4.

- 96-well filter plates.

- Scintillation fluid.

2. Procedure:

- Prepare serial dilutions of the test compound (this compound) in assay buffer.

- In a 96-well plate, add the cell membranes, GDP, and the test compound at various concentrations.

- Initiate the reaction by adding [³⁵S]GTPγS to each well.

- For determining non-specific binding, a high concentration of unlabeled GTPγS is added to separate wells.

- Incubate the plate at 30°C for 30-60 minutes.

- Terminate the reaction by rapid filtration through the filter plate.

- Wash the filters with ice-cold wash buffer.

- Dry the filter plates and add scintillation fluid.

- Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

- Subtract the non-specific binding from the total binding to obtain specific [³⁵S]GTPγS binding.

- Plot the specific binding as a function of the log concentration of the test compound.

- Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.

- Convert the EC50 value to a pEC50 value for the data table.

Conclusion

This compound is a potent and selective agonist for the S1P1 and S1P5 receptors with no detectable agonist activity at S1P2, S1P3, and S1P4. This selectivity profile suggests its potential for therapeutic applications where modulation of S1P1 and S1P5 is desired without the off-target effects associated with broader S1P receptor agonism. The experimental protocols outlined in this guide provide a foundation for further investigation and characterization of this and similar compounds.

An In-depth Technical Guide on the Downstream Signaling Pathways of GSK2018682

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2018682 is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[1][2] As a modulator of these receptors, this compound holds therapeutic potential, particularly in the context of autoimmune diseases such as multiple sclerosis.[3] This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound through its interaction with S1P1 and S1P5 receptors. The guide includes detailed experimental protocols for assessing pathway activation and quantitative data on the pharmacodynamic effects of this compound.

Core Signaling Pathways of this compound

This compound exerts its biological effects by activating S1P1 and S1P5 receptors, which in turn couple to various intracellular heterotrimeric G proteins to initiate downstream signaling cascades.

S1P1 Receptor Signaling

The S1P1 receptor primarily couples to the Gi/o family of G proteins. Activation of Gi/o by this compound leads to the dissociation of its α and βγ subunits, which then modulate the activity of several key effector enzymes and signaling molecules.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Activation of Ras/MAPK Pathway: The Gβγ subunits can activate the Ras/MAPK (mitogen-activated protein kinase) pathway. This typically involves the activation of Src kinases, which can lead to the phosphorylation of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) in a process called transactivation. This, in turn, activates the Ras-Raf-MEK-ERK cascade, promoting cell growth, proliferation, and differentiation.[4]

-

Activation of PI3K/Akt Pathway: The Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B), a key regulator of cell survival, metabolism, and proliferation.[5]

S1P5 Receptor Signaling

The S1P5 receptor is known to couple to both Gi/o and G12/13 G proteins.

-

Gi/o-mediated Signaling: Similar to S1P1, activation of S1P5 can lead to the inhibition of adenylyl cyclase and subsequent downstream effects through the Gαi/o subunit.

-

G12/13-mediated Signaling: The coupling to G12/13 activates the Rho family of small GTPases (e.g., RhoA). RhoA activation is a key regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction.

Quantitative Data

Direct quantitative data on the dose-dependent effects of this compound on specific downstream signaling molecules such as p-ERK, p-Akt, or cAMP levels are not extensively available in the public domain. However, the pharmacodynamic effects of this compound on a key downstream biological response, lymphocyte sequestration, have been characterized in clinical studies.

Table 1: Dose-Dependent Reduction in Absolute Lymphocyte Count (ALC) by this compound in Healthy Volunteers [6]

| Dose of this compound | Maximum Mean Reduction in ALC from Baseline |

| Single Dose (up to 24 mg) | Over 70% |

| Repeat Dose (up to 6 mg/day for 28 days) | Over 70% |

Note: The reduction in ALC is a hallmark pharmacodynamic effect of S1P1 receptor agonists and reflects the sequestration of lymphocytes in secondary lymphoid organs.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's downstream signaling pathways.

S1P1 Receptor Internalization Assay

This assay is used to quantify the agonist-induced internalization of the S1P1 receptor, a crucial step in its mechanism of action leading to lymphocyte sequestration.

Methodology:

-

Cell Culture: Use a stable cell line expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP). Culture the cells in an appropriate medium and plate them in multi-well imaging plates.

-

Compound Treatment: Prepare serial dilutions of this compound. Replace the culture medium with a serum-free medium for a period to reduce basal receptor activation. Add the compound dilutions to the cells.

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.

-

Cell Fixation and Staining: Fix the cells with a solution of 4% paraformaldehyde. If desired, stain the nuclei with a fluorescent dye like DAPI to aid in image analysis.

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Image Analysis: Use image analysis software to quantify the translocation of the fluorescently tagged S1P1 receptor from the plasma membrane to intracellular compartments.

-

Data Analysis: Plot the percentage of receptor internalization against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gi/o pathway.

Methodology:

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the S1P1 receptor.

-

Cell Stimulation: Pre-incubate the cells with this compound at various concentrations. Then, stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

-

Data Analysis: The inhibitory effect of this compound is observed as a decrease in the forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.[7]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Methodology:

-

Cell Culture and Treatment: Plate cells and serum-starve them to reduce basal ERK activity. Treat the cells with different concentrations of this compound for a specific time course (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the fold-change in p-ERK1/2 levels relative to the untreated control.[8]

Akt Phosphorylation Assay (Western Blot)

This assay is used to measure the activation of the PI3K/Akt pathway.

Methodology:

The protocol is similar to the ERK1/2 Phosphorylation Assay, with the following modifications:

-

Immunodetection: Use a primary antibody specific for phosphorylated Akt at key regulatory sites (e.g., Ser473 and/or Thr308).

-

Normalization: Re-probe the membrane with an antibody for total Akt.

RhoA Activation Assay (Pull-down Assay)

This assay quantifies the amount of active, GTP-bound RhoA.

Methodology:

-

Cell Culture and Treatment: Culture cells to an appropriate confluency and serum-starve them. Treat the cells with this compound.

-

Cell Lysis: Lyse the cells in a specific lysis buffer that preserves GTPase activity.

-

Pull-down of Active RhoA: Incubate the cell lysates with beads coupled to a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin). The RBD will specifically bind to the active, GTP-bound form of RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads and analyze them by Western blotting using an antibody specific for RhoA.

-

Input Control: Run a parallel Western blot with a portion of the total cell lysate (input) to determine the total amount of RhoA in each sample.

-

Quantification: Compare the amount of pulled-down RhoA to the total RhoA in the input to determine the relative level of RhoA activation.

Conclusion

This compound is a selective S1P1 and S1P5 receptor agonist that activates a network of downstream signaling pathways crucial for its pharmacodynamic effects. The primary signaling cascades initiated by this compound include the Gi/o-mediated inhibition of adenylyl cyclase, and activation of the Ras/MAPK and PI3K/Akt pathways via S1P1, as well as G12/13-mediated RhoA activation through S1P5. While direct quantitative data on the modulation of these specific intracellular signaling molecules by this compound is limited in publicly available literature, its profound effect on lymphocyte sequestration provides a robust in vivo measure of its downstream biological activity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate signaling mechanisms of this compound and other S1P receptor modulators. Further preclinical studies detailing the dose-response effects of this compound on these signaling pathways will be invaluable for a more complete understanding of its molecular pharmacology.

References

- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 2. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, pharmacokinetics, pharmacodynamics, and bioavailability of this compound, a sphingosine-1-phosphate receptor modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GSK2018682: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

GSK2018682 is a potent and selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1) and subtype 5 (S1P5), developed by GlaxoSmithKline for the potential treatment of multiple sclerosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical pharmacokinetics of this compound, compiled from publicly available scientific literature and patent documents.

Discovery and Rationale

This compound emerged from drug discovery programs aimed at developing selective S1P1 receptor modulators. The S1P1 receptor plays a crucial role in regulating the egress of lymphocytes from lymph nodes.[1] By acting as a functional antagonist at the S1P1 receptor, this compound sequesters lymphocytes within lymphoid organs, preventing their migration to sites of inflammation, a key mechanism in autoimmune diseases like multiple sclerosis.[2] The development of selective S1P1 agonists was driven by the desire to achieve the therapeutic efficacy of non-selective S1P modulators, such as fingolimod, while potentially mitigating side effects associated with activity at other S1P receptor subtypes.

Synthesis of this compound

The chemical name for this compound is 4-[5-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]-1,2,4-oxadiazol-3-yl]-1H-indole-1-butanoic acid.[3] The synthesis, as detailed in patent literature (WO2009047392 A1), involves a multi-step process culminating in the coupling of key heterocyclic intermediates.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-[5-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]-1,2,4-oxadiazol-3-yl]-1H-indole-1-butanoic acid (this compound)

The synthesis can be conceptualized in the following key stages, based on Example 84 of patent WO2009047392 A1 and general synthetic procedures for the constituent moieties.

Step 1: Preparation of N'-hydroxy-5-chloro-6-isopropoxypyridine-3-carboximidamide

-

Starting Material: 5-Chloro-6-isopropoxy-nicotinonitrile.

-

Procedure: A mixture of 5-chloro-6-isopropoxy-nicotinonitrile and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water) is treated with a base (e.g., sodium carbonate) and heated to reflux. After cooling, the product is isolated by filtration.

Step 2: Preparation of 4-(1H-indol-3-yl)butanoic acid

-

Starting Material: Ethyl 4-(1H-indol-3-yl)butanoate.

-

Procedure: The ester is hydrolyzed using a base such as sodium hydroxide in a mixture of water and an organic solvent like methanol or ethanol. The reaction mixture is heated, then cooled and acidified to precipitate the carboxylic acid, which is then filtered and dried.

Step 3: Coupling and Cyclization to form the 1,2,4-Oxadiazole Ring

-

Procedure: 4-(1H-indol-3-yl)butanoic acid is activated, for example, by conversion to its acid chloride or by using a coupling agent such as HATU or EDC/HOBt. The activated species is then reacted with N'-hydroxy-5-chloro-6-isopropoxypyridine-3-carboximidamide in a suitable solvent (e.g., DMF or pyridine). The resulting intermediate is then heated to induce cyclodehydration to form the 1,2,4-oxadiazole ring, yielding the ethyl ester of this compound.

Step 4: Final Hydrolysis to this compound

-

Procedure: The ethyl ester of this compound is hydrolyzed using a base (e.g., sodium hydroxide) in a solvent mixture (e.g., THF/water/ethanol). The reaction is stirred at room temperature until completion. The mixture is then acidified with an acid (e.g., HCl) to precipitate the final product, this compound, which is collected by filtration, washed, and dried.

Mechanism of Action and In Vitro Pharmacology

This compound is a direct agonist at the S1P1 and S1P5 receptors. Its therapeutic effect in multiple sclerosis is attributed to its functional antagonism of S1P1 on lymphocytes. This leads to the internalization of the S1P1 receptor, rendering lymphocytes unresponsive to the S1P gradient that directs their egress from lymph nodes. The resulting sequestration of lymphocytes reduces the inflammatory infiltrate in the central nervous system.

Signaling Pathway

Caption: this compound signaling at the S1P1 receptor.

Quantitative In Vitro Data

| Parameter | S1P1 Receptor | S1P5 Receptor | S1P2, S1P3, S1P4 Receptors |

| pEC50 | 7.7 | 7.2 | No agonist activity |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols for In Vitro Characterization

The characterization of this compound likely involved standard assays for GPCR agonists. The following are representative protocols.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.

Workflow

Caption: Workflow for a GTPγS binding assay.

Protocol

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human S1P1 receptor.

-

Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl2, NaCl, and GDP.

-

Reaction Mixture: In a microplate, combine the membrane preparation, various concentrations of this compound, and [35S]GTPγS in the assay buffer.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist binding and G protein activation.

-

Termination and Separation: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes with bound [35S]GTPγS. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of this compound to determine the EC50 value.

S1P1 Receptor Internalization Assay

This assay visually or quantitatively measures the translocation of the S1P1 receptor from the cell surface to intracellular compartments upon agonist stimulation.

Protocol

-

Cell Culture: Use a cell line stably expressing an EGFP-tagged S1P1 receptor.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Staining: Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst).

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Quantify the internalization of the EGFP-S1P1 signal from the plasma membrane to intracellular vesicles.

-

Data Analysis: Plot the percentage of cells showing receptor internalization against the concentration of this compound to determine the EC50 value.

In Vivo Pharmacodynamics: Lymphocyte Depletion

The primary pharmacodynamic effect of this compound in vivo is the dose-dependent reduction of peripheral blood lymphocytes.

Experimental Protocol: Murine Lymphocyte Depletion Assay

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Dosing: Administer this compound orally at various dose levels.

-

Blood Sampling: Collect blood samples from the mice at different time points post-dosing (e.g., 4, 8, 24, and 48 hours).

-

Lymphocyte Counting: Perform a complete blood count (CBC) with differential analysis on the blood samples to determine the absolute lymphocyte count.

-

Data Analysis: Calculate the percentage reduction in peripheral lymphocyte counts compared to vehicle-treated control animals at each dose and time point.

Clinical Pharmacokinetics in Healthy Volunteers

The safety, tolerability, and pharmacokinetics of this compound have been evaluated in Phase I clinical trials in healthy volunteers (NCT01387217 and NCT01466322).[2]

Summary of Pharmacokinetic Parameters

Single oral doses of up to 24 mg and repeat doses of up to 6 mg/day for 28 days were evaluated.[1] The pharmacokinetic profile of this compound is characterized by a linear relationship between dose and systemic exposure.[1]

| Parameter | Value Range | Study Details |

| Time to Maximum Concentration (Tmax) | ~4-5 hours | Single and repeat oral doses |

| Half-life (t1/2) | 44.9 - 63.3 hours | Dose-independent |

| Dose Proportionality | Linear | Up to 24 mg single dose |

| Effect of Food | No significant effect on major PK parameters | Reduced extent of bradycardia |

Data compiled from a study in healthy volunteers.[1]

Pharmacodynamic Effects in Humans

-

Lymphocyte Count: this compound induced a dose-dependent reduction in absolute lymphocyte count, with a nadir of over 70% reduction from baseline.[1]

-

Cardiovascular Effects: Acute, transient, and non-symptomatic decreases in heart rate and blood pressure were observed.[1] Dosing with food was found to reduce the extent of bradycardia.[1]

Conclusion

This compound is a selective S1P1 and S1P5 receptor agonist that demonstrates the characteristic pharmacodynamic effect of lymphocyte sequestration. Its synthesis involves the construction of a substituted pyridine-oxadiazole moiety coupled to an indole-butanoic acid side chain. Preclinical and early clinical studies have characterized its potency and pharmacokinetic profile, supporting its investigation as a potential therapeutic agent for multiple sclerosis. This technical guide provides a foundational understanding of the key aspects of the discovery and development of this compound for researchers and professionals in the field of drug discovery.

References

The Immunomodulatory Effects of GSK2018682 on Immune Cell Migration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2018682 is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated for its immunomodulatory properties. As an agonist of the S1P1 receptor, this compound plays a crucial role in regulating the trafficking of lymphocytes, a key component of the adaptive immune system. This technical guide provides an in-depth analysis of the effects of this compound on immune cell migration, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: S1P1 Receptor Modulation

The migration of lymphocytes from secondary lymphoid organs, such as lymph nodes, into the bloodstream is a tightly regulated process governed by the sphingosine-1-phosphate (S1P) gradient. Lymphocytes express S1P1 receptors, and the higher concentration of S1P in the blood compared to lymphoid tissues acts as a chemical attractant, guiding their egress.

This compound, as a selective S1P1 receptor modulator, binds to these receptors on lymphocytes. This binding initially acts as an agonist, but prolonged exposure leads to the internalization and degradation of the S1P1 receptors.[1] This functional antagonism renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[1] This sequestration of lymphocytes prevents their recirculation and migration to sites of inflammation, thereby exerting an immunosuppressive effect. In addition to its action on S1P1, this compound is also an agonist for the S1P5 receptor.

Quantitative Effects on Lymphocyte Populations

Clinical studies in healthy volunteers have demonstrated that this compound induces a significant, dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood. This effect is observed across all major lymphocyte subsets.

| Immune Cell Population | Maximum Reduction from Baseline | Reference |

| Absolute Lymphocyte Count (ALC) | >70% | |

| All Tested Lymphocyte Subsets | Varied Degrees |

Further detailed quantitative data on the specific percentage reduction for each lymphocyte subset (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells) is not yet publicly available in the reviewed literature.

Experimental Protocols

The following are generalized protocols representative of the methodologies used to assess the effects of S1P1 modulators like this compound on immune cell populations and migration.

Lymphocyte Subset Enumeration by Flow Cytometry

This method is used to quantify the absolute numbers and percentages of different lymphocyte populations in whole blood.

Objective: To determine the effect of this compound on the circulating numbers of T cells, B cells, and NK cells.

Materials:

-

Whole blood collected in EDTA tubes

-

Fluorochrome-conjugated monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD16/CD56 for NK cells; CD45 for pan-leukocyte gating)

-

Lysing solution to remove red blood cells

-

Flow cytometer

-

Counting beads for absolute quantification (single-platform method)

Procedure:

-

A defined volume of whole blood is incubated with a cocktail of fluorescently labeled antibodies targeting specific lymphocyte surface antigens.

-

Following incubation, a lysing agent is added to eliminate red blood cells.

-

A known number of fluorescent beads are added to the sample for absolute cell counting.

-

The sample is acquired on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light.

-

Data is analyzed using specialized software to identify and quantify different lymphocyte populations based on their unique fluorescence signatures.[2][3]

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This in vitro assay is used to evaluate the directed migration of neutrophils towards a chemoattractant.

Objective: To assess the potential effect of this compound on neutrophil migration.

Materials:

-

Isolated human neutrophils

-

Boyden chamber or Transwell® inserts with a microporous membrane

-

Chemoattractant (e.g., fMLP, IL-8)

-

This compound at various concentrations

-

Incubator

-

Microplate reader or microscope for quantification

Procedure:

-

Isolated neutrophils are placed in the upper chamber of the Boyden apparatus.

-

The lower chamber contains a chemoattractant, with or without this compound.

-

The two chambers are separated by a microporous membrane that allows neutrophils to migrate through.

-

The chamber is incubated to allow for cell migration.

-

After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting under a microscope or by using a fluorescent dye and a plate reader.[4][5]

No specific data on the effect of this compound on neutrophil migration was found in the reviewed literature.

Signaling Pathways

The binding of this compound to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist like this compound primarily couples to the Gi family of G proteins.[6][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gi activation, several signaling pathways are modulated, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway, which are crucial for cell survival, proliferation, and migration. The sustained activation by this compound ultimately leads to the internalization and degradation of the S1P1 receptor, preventing further signaling and causing lymphocyte sequestration.

Caption: S1P1 Receptor Signaling Cascade initiated by this compound.

Experimental Workflow for Assessing Lymphocyte Sequestration

The following diagram illustrates the typical workflow for a clinical study evaluating the pharmacodynamic effects of an S1P1 modulator like this compound on lymphocyte counts.

Caption: Workflow for assessing lymphocyte sequestration in a clinical trial.

Conclusion

This compound is a selective S1P1 receptor modulator that effectively reduces circulating lymphocyte counts by sequestering them in secondary lymphoid organs. This mechanism of action, driven by the functional antagonism of the S1P1 receptor, underlies its potential as an immunomodulatory agent. While the overall effect on lymphocyte populations is significant, further research is needed to delineate the precise quantitative impact on specific lymphocyte subsets and to explore potential effects on other immune cells, such as neutrophils. The provided experimental frameworks and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this compound and other S1P receptor modulators.

References

- 1. Unique pattern of neutrophil migration and function during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytometry.org [cytometry.org]

- 3. Current laboratory practices in flow cytometry for the enumeration of CD 4(+) T-lymphocyte subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GSK2018682: A Technical Overview of Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of GSK2018682, a selective sphingosine-1-phosphate (S1P) receptor modulator. The information is compiled from publicly available clinical trial data and publications.

Executive Summary

This compound is a selective agonist for the S1P1 and S1P5 receptors. Clinical studies in healthy volunteers have demonstrated a linear relationship between dose and systemic exposure, with a dose-independent half-life. The bioavailability of this compound is not significantly affected by food or different formulations. As an S1P receptor modulator, this compound induces a dose-dependent reduction in absolute lymphocyte count.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy volunteers through single and repeat dose studies.

Single Ascending Dose (SAD) Studies

Single oral doses of this compound up to 24 mg were evaluated for safety, tolerability, and pharmacokinetics.[1] A linear relationship between the administered dose and systemic exposure (both Cmax and AUC) was observed.[1]

Table 1: Summary of Single Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | tmax (h) | t½ (h) |

| Up to 24 mg | Data not publicly available | Data not publicly available | Data not publicly available | 44.9 - 63.3[1] |

Note: Specific mean and standard deviation values for Cmax and AUC at each dose level are not detailed in the primary publication's abstract. The half-life is presented as a range across the doses studied.

Repeat Ascending Dose (RAD) Studies

Repeat oral doses of this compound up to 6 mg/day for 28 days were also studied.[1] The pharmacokinetic parameters remained consistent with the single-dose findings, indicating no significant accumulation beyond that predicted by the half-life.

Table 2: Summary of Repeat Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Dose | Cmax,ss (ng/mL) | AUCτ,ss (ng·h/mL) | t½ (h) |

| Up to 6 mg/day | Data not publicly available | Data not publicly available | 44.9 - 63.3[1] |

Note: Specific steady-state pharmacokinetic parameters are not detailed in the primary publication's abstract.

Bioavailability and Effect of Food

A dedicated study was conducted to assess the bioavailability of different formulations of this compound and the effect of food on its absorption.

Bioavailability of Different Formulations

No significant differences were observed in the major pharmacokinetic parameters among three different formulations of this compound.[1] This suggests that the manufacturing process and formulation excipients have a minimal impact on the drug's absorption and overall systemic exposure.

Effect of Food

The administration of this compound with food did not result in any significant changes to the major pharmacokinetic parameters when compared to administration in a fasted state.[1] However, a reduction in the extent of bradycardia was noted when the drug was administered in a fed state.[1]

Table 3: Effect of Food on the Bioavailability of this compound in Healthy Volunteers

| Condition | Relative Cmax | Relative AUC |

| Fed vs. Fasted | No significant difference[1] | No significant difference[1] |

Note: The primary publication states "no difference in major pharmacokinetic parameters" without providing specific geometric mean ratios or confidence intervals.

Experimental Protocols

Detailed experimental protocols for the clinical studies of this compound are not publicly available. However, based on standard practices for such trials, the following methodologies were likely employed.

Pharmacokinetic Analysis

Blood Sampling: Venous blood samples were likely collected at pre-defined time points before and after drug administration.

Bioanalytical Method: The concentration of this compound in plasma was likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for quantifying small molecules in biological matrices.

Pharmacodynamic Analysis (Absolute Lymphocyte Count)

Blood Sampling: Whole blood samples were collected to assess the pharmacodynamic effect of this compound on circulating lymphocytes.

Cell Counting: Absolute lymphocyte counts were likely determined using flow cytometry, a standard method for immunophenotyping and cell enumeration in clinical trials. This involves staining whole blood with fluorescently labeled antibodies specific for lymphocyte cell surface markers (e.g., CD3, CD4, CD8, CD19) and then analyzing the cells on a flow cytometer.

Mechanism of Action: S1P Receptor Signaling

This compound is an agonist of the S1P1 and S1P5 receptors. The binding of an agonist to the S1P1 receptor on lymphocytes leads to the internalization of the receptor. This functional antagonism prevents lymphocytes from egressing from the lymph nodes in response to the natural S1P gradient, resulting in a reversible reduction of circulating lymphocytes.

Conclusion

This compound exhibits a predictable pharmacokinetic profile with dose-proportional exposure and a half-life that supports once-daily dosing. Its absorption is not significantly influenced by food or the formulations tested. The primary pharmacodynamic effect of lymphocyte reduction is consistent with its mechanism of action as an S1P1 receptor agonist. Further detailed data from the full study reports would be necessary for a more granular analysis of its pharmacokinetic and bioavailability characteristics.

References

GSK2018682: A Review of Pharmacokinetic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic Data

Extensive searches for preclinical data on the half-life of GSK2018682 in various animal models (e.g., rats, mice, monkeys) did not yield specific quantitative values. The publicly available information primarily focuses on human clinical studies.

The table below summarizes the reported pharmacokinetic parameters of this compound in healthy human volunteers.

| Parameter | Value | Population | Reference |

| Half-life (t½) | 44.9 - 63.3 hours | Healthy Volunteers | [1] |

This extended half-life in humans suggests that the compound has the potential for infrequent dosing. The lack of publicly available animal pharmacokinetic data limits a direct interespecies comparison and allometric scaling to predict human pharmacokinetics.

Experimental Protocols for Pharmacokinetic Studies in Animal Models

While specific protocols for this compound are not available, the following represents a standard methodology for determining the half-life of a compound in animal models.

Objective: To determine the pharmacokinetic profile, including the elimination half-life, of a test compound in a specific animal model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group) are typically used. Animals are acclimated for at least one week before the study.

-

Dosing:

-

Intravenous (IV) Administration: A single bolus dose of the test compound (e.g., 1 mg/kg) is administered via the tail vein. A vehicle control group receives the vehicle alone.

-

Oral (PO) Administration: A single dose of the test compound (e.g., 10 mg/kg) is administered by oral gavage. A vehicle control group is also included.

-

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalytical Method: The concentration of the test compound in plasma is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t½: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

Signaling Pathway and Experimental Workflow

Signaling Pathway of S1P1 Receptor Agonists

This compound is a sphingosine-1-phosphate receptor 1 (S1P1) agonist. S1P1 receptors play a crucial role in lymphocyte trafficking. The binding of an agonist like this compound to S1P1 on lymphocytes leads to the internalization of the receptor, rendering the cells unresponsive to the S1P gradient that normally directs their egress from lymph nodes. This results in a reversible sequestration of lymphocytes in the lymph nodes and a reduction of circulating lymphocytes.

Caption: Signaling pathway of S1P1 receptor agonists like this compound.

Experimental Workflow for Determining Half-Life in Animal Models

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study to determine the half-life of a drug candidate.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols for GSK2018682 in an Experimental Autoimmune Encephalomyelitis (EAE) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a chronic autoimmune and neurodegenerative disease of the central nervous system (CNS).[1][2][3] EAE models are instrumental in understanding the pathophysiology of MS and for the preclinical evaluation of novel therapeutic agents. GSK2018682 is a selective sphingosine-1-phosphate (S1P) receptor modulator.[4][5] S1P receptor modulators represent a class of oral therapeutics for relapsing forms of MS, with the first approved drug in this class being Fingolimod.[4][5][6] The primary mechanism of action of S1P receptor modulators involves the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the CNS.[4][5]

These application notes provide a detailed, representative protocol for the evaluation of this compound in a myelin oligodendrocyte glycoprotein (MOG35-55)-induced EAE model in C57BL/6 mice. The methodologies outlined below are based on established EAE induction protocols and provide a framework for assessing the therapeutic potential of S1P receptor modulators like this compound.[7][8][9]

Signaling Pathway of S1P Receptor Modulators

S1P receptor modulators, such as this compound, act by functionally antagonizing the S1P1 receptor on lymphocytes.[4][5] This internalizes the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from secondary lymphoid organs. This leads to a reversible sequestration of lymphocytes, particularly T cells and B cells, within the lymph nodes, thereby reducing the number of circulating lymphocytes available to mount an inflammatory attack in the CNS.[4][5]

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

This protocol details the active induction of EAE using MOG35-55 peptide in C57BL/6 mice, a commonly used model that results in a chronic progressive disease course.[7][8][9]

Materials

-

Animals: Female C57BL/6 mice, 8-10 weeks old.

-

MOG35-55 Peptide: (MEVGWYRSPFSRVVHLYRNGK), synthesized and purified.

-

Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis H37Ra.

-

Pertussis Toxin (PTx): From Bordetella pertussis.

-

This compound: Dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Vehicle Control: 0.5% methylcellulose.

-

Anesthesia: Isoflurane or similar.

-

Sterile Saline: For injections.

Experimental Workflow

Procedure

-

Preparation of MOG35-55/CFA Emulsion:

-

Dissolve MOG35-55 peptide in sterile saline at a concentration of 2 mg/mL.

-

Prepare CFA containing 4 mg/mL of M. tuberculosis.

-

Create a 1:1 emulsion of the MOG35-55 solution and CFA by vigorous mixing until a thick, stable emulsion is formed.

-

-

Induction of EAE (Day 0):

-

Anesthetize mice lightly.

-

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank. Each mouse should receive a total of 200 µL (200 µg of MOG35-55).

-

Administer 200 ng of Pertussis Toxin in 100 µL of sterile saline via intraperitoneal (i.p.) injection.

-

-

Pertussis Toxin Boost (Day 2):

-

Administer a second dose of 200 ng of Pertussis Toxin in 100 µL of sterile saline i.p.

-

-

Treatment Administration:

-

Prophylactic Regimen: Begin daily oral gavage of this compound or vehicle on the day of immunization (Day 0).

-

Therapeutic Regimen: Begin daily oral gavage of this compound or vehicle upon the onset of clinical signs (typically around day 10-12).

-

Divide mice into treatment groups (e.g., Vehicle, this compound at low, medium, and high doses).

-

-

Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE and record their body weight.

-

Clinical scoring should be performed by an observer blinded to the treatment groups, using a standard 0-5 scale.

-

Data Presentation

Quantitative data from the study should be summarized for clear comparison.

Table 1: Clinical Scoring of EAE

| Clinical Score | Symptoms |

| 0 | No clinical signs; normal activity |

| 1 | Limp tail or hind limb weakness, but not both |

| 2 | Limp tail and hind limb weakness |

| 3 | Partial hind limb paralysis |

| 4 | Complete hind limb paralysis |

| 5 | Moribund state; death by EAE |

| Data adapted from established EAE scoring systems.[10] |

Table 2: Representative EAE Study Parameters and Expected Outcomes with an Effective S1P Modulator

| Parameter | Vehicle Control Group (Expected) | This compound Treated Group (Expected) |

| Mean Day of Onset | Day 10-12 | Delayed or Prevented |

| Mean Peak Clinical Score | 3.0 - 4.0 | Significantly Reduced (e.g., <1.5) |

| Cumulative Disease Index | High | Significantly Reduced |

| Body Weight Change | Significant Loss Post-Onset | Attenuated Weight Loss |

| Spinal Cord Infiltration | Extensive Leukocyte Infiltration | Markedly Reduced Infiltration |

| Demyelination | Severe | Significantly Reduced |

Endpoint Analyses

At the termination of the experiment, further analyses can be conducted to elucidate the mechanisms of this compound's effects.

-

Histopathology: Spinal cords can be harvested, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation, and Luxol Fast Blue for demyelination) to assess the degree of immune cell infiltration and myelin damage.

-

Flow Cytometry: Spleens, lymph nodes, and blood can be collected to analyze lymphocyte populations and confirm peripheral lymphocyte sequestration. CNS-infiltrating cells can also be isolated and characterized.

-

Cytokine Analysis: Splenocytes can be re-stimulated with MOG35-55in vitro to measure the production of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) and anti-inflammatory cytokines (e.g., IL-10).

Conclusion

This protocol provides a comprehensive framework for the preclinical evaluation of this compound in a standard EAE model. By assessing clinical outcomes and performing detailed endpoint analyses, researchers can effectively determine the therapeutic potential and elucidate the immunological mechanisms of S1P receptor modulators in the context of autoimmune neuroinflammation. The expected outcomes with an effective S1P modulator like this compound would be a significant amelioration of clinical disease, a reduction in CNS inflammation and demyelination, and evidence of peripheral lymphocyte sequestration.

References

- 1. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sphingosine 1-phosphate receptor modulators in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The sphingosine-1-phosphate receptor: A novel therapeutic target for multiple sclerosis and other autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

Application Notes and Protocols: Investigating RIPK1 Inhibition with GSK2018682 in the EAE Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for evaluating the therapeutic potential of GSK2018682, a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system (CNS).[1][2] EAE mimics many of the key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis.[1] The model is induced by immunizing susceptible animal strains with myelin-derived peptides, leading to an autoimmune response against the CNS.[2][3][4]

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death, particularly through a programmed necrosis pathway termed necroptosis.[5][6][7] Activation of RIPK1 has been implicated in the pathogenesis of several neuroinflammatory and neurodegenerative diseases, including MS.[5][6] Inhibiting RIPK1 kinase activity presents a promising therapeutic strategy to mitigate the detrimental neuroinflammation and tissue damage observed in MS. This compound is a RIPK1 inhibitor, and its evaluation in the EAE model can provide crucial insights into its efficacy for treating MS.

Data Presentation

| Compound | Dosage | Route of Administration | Treatment Schedule | Mouse Strain | Key Findings | Reference |

| Unnamed CNS-penetrant RIPK1 inhibitor | 60 mg/kg | Not Specified | Therapeutic (after disease onset) | C57BL/6 | Halted clinical disease score increases and reduced plasma neurofilament levels. | [5] |

| 7N-1 | Not Specified | Not Specified | Prophylactic (Day 0 or Day 6 post-immunization) or Therapeutic (Day 10 post-immunization) | Not Specified | Markedly reduced disease severity when given prophylactically; partially reduced severity when given therapeutically. | [6][8] |

| Necrostatin-1 (Nec-1) | Not Specified | Not Specified | Not Specified | C57BL/6 | Alleviated the severity and pathological damage of EAE; reduced lesions and inflammatory cell infiltrates. | [7][9] |

Experimental Protocols

EAE Induction in C57BL/6 Mice

This protocol describes the active induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in C57BL/6 mice.[2][3][4][10][11][12][13]

Materials:

-

Female C57BL/6 mice, 9-13 weeks old[3]

-

MOG 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

Phosphate Buffered Saline (PBS), sterile

-

Syringes and needles (27G)

Procedure:

-

Preparation of MOG/CFA Emulsion:

-

Immunization (Day 0):

-

Anesthetize the mice.

-

Administer a total of 0.2 mL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank.[3]

-

-

Pertussis Toxin Administration (Day 0 and Day 2):

Preparation and Administration of this compound

Vehicle Selection: The choice of vehicle for this compound will depend on its solubility and the intended route of administration. Common vehicles for in vivo studies include PBS, saline, or solutions containing DMSO and/or Tween 80. It is crucial to test the vehicle alone as a control group.

Route of Administration: Potential routes include oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. The choice will depend on the pharmacokinetic properties of this compound.

Dosage and Dosing Schedule:

-

Prophylactic Treatment: Administration of this compound can begin on the day of immunization (Day 0) or a few days after.[14] This regimen assesses the compound's ability to prevent or delay the onset of EAE.

-

Therapeutic Treatment: Treatment can be initiated upon the first appearance of clinical signs (e.g., tail limpness, score ≥ 1) or at the peak of the disease.[5][12] This approach evaluates the compound's potential to reverse or halt disease progression.

-

Dose-Ranging Studies: It is essential to perform a dose-response study to determine the optimal effective dose of this compound. Based on the data for other RIPK1 inhibitors, a starting range could be hypothesized around the 60 mg/kg mark, with lower and higher doses tested.[5]

Clinical Scoring of EAE

Mice should be monitored daily for clinical signs of EAE starting from day 7 post-immunization.[3][10] A standard scoring system is as follows:

| Score | Clinical Signs |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness |

| 3 | Complete hind limb paralysis |

| 4 | Hind limb and forelimb paralysis |

| 5 | Moribund or dead |

"In-between" scores (e.g., 0.5, 1.5, 2.5, 3.5) can be used for more nuanced assessments.[10]

Tissue Collection and Processing

At the end of the experiment, mice are euthanized, and tissues are collected for further analysis.

-

CNS Tissue (Spinal Cord and Brain): Perfuse mice with ice-cold PBS. The spinal cord and brain can be dissected and either fixed in formalin for histology or snap-frozen for molecular and biochemical analyses.

-

Spleen and Lymph Nodes: These can be collected to assess peripheral immune responses.

Histological Analysis

-

Inflammation and Demyelination: Formalin-fixed, paraffin-embedded sections of the spinal cord can be stained with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and Luxol Fast Blue (LFB) to evaluate demyelination.

Immunological and Molecular Assays

-

Flow Cytometry: Analyze immune cell populations in the CNS, spleen, and lymph nodes.

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-17) in CNS tissue homogenates or from restimulated splenocytes.

-

Western Blotting: Assess the levels of RIPK1, phosphorylated RIPK1, and other proteins in the necroptosis pathway in CNS tissue lysates.[6][8]

-

RT-qPCR: Analyze the gene expression of inflammatory and cell death markers.

Mandatory Visualizations

References

- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. redoxis.se [redoxis.se]

- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of necroptosis in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necrostatin-1 ameliorates the pathogenesis of experimental autoimmune encephalomyelitis by suppressing apoptosis and necroptosis of oligodendrocyte precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Necrostatin-1 ameliorates the pathogenesis of experimental autoimmune encephalomyelitis by suppressing apoptosis and necroptosis of oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]

Application Notes and Protocols for GSK2018682 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of GSK2018682, a potent and selective agonist for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5). The following sections detail the compound's characteristics, recommended cell culture treatment conditions, and step-by-step protocols for key functional assays.

Introduction

This compound is a small molecule agonist of S1P1 and S1P5, G protein-coupled receptors (GPCRs) that play crucial roles in lymphocyte trafficking, endothelial barrier function, and neuroinflammation.[1] Its primary mechanism of action involves binding to and activating S1P1 and S1P5, which couple to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of downstream signaling cascades, including the PI3K/AKT and ERK pathways.[2] In vivo, activation of S1P1 on lymphocytes prevents their egress from lymph nodes, leading to a reduction in circulating lymphocytes.[3][4] These characteristics make this compound a valuable tool for studying S1P receptor signaling and a potential therapeutic agent for autoimmune diseases.

Compound Information and Storage

| Parameter | Value |

| IUPAC Name | 4-[5-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]-1,2,4-oxadiazol-3-yl]-1H-indole-1-butanoic acid |

| Molecular Weight | 440.88 g/mol |

| Formula | C₂₂H₂₁ClN₄O₄ |

| CAS Number | 1034688-30-6 |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C |

Data sourced from R&D Systems.[1]

Recommended Cell Lines

The choice of cell line will depend on the specific biological question being addressed. Below are suggested cell lines for various applications.

| Cell Line | Application | Rationale |

| CHO-K1 or HEK293 (expressing hS1P1) | cAMP functional assays, GTPγS binding assays, downstream signaling (p-AKT, p-ERK) | Allow for the study of receptor-specific effects in a controlled, recombinant system.[5][6] |

| U2OS (expressing S1P1-EGFP) | S1P1 receptor internalization/redistribution assays | Enables visualization and quantification of receptor trafficking upon agonist stimulation. |

| Primary Human Lymphocytes (T or B cells) | Cell migration/chemotaxis assays | Physiologically relevant model to study the effects on immune cell trafficking.[2] |

| HUVEC or HLMVEC | Endothelial cell migration, endothelial barrier function assays | Relevant for studying the vascular effects of S1P1 agonism.[7] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound in 100% DMSO. For a 1 mg vial (MW: 440.88), this would require 226.8 µL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol for cAMP Functional Assay (HTRF-based)

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in CHO-K1 cells stably expressing human S1P1.

Materials:

-

CHO-K1 cells expressing human S1P1

-

Cell Culture Medium (e.g., DMEM/F12, 10% FBS, selection antibiotic)

-

Assay Buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA)

-

Forskolin

-

This compound

-

HTRF cAMP detection kit

-

384-well white, opaque assay plates

Procedure:

-

Cell Seeding:

-

Culture CHO-K1-hS1P1 cells to ~80% confluency.

-

Harvest cells and resuspend in culture medium at a density of 0.5 x 10⁶ cells/mL.

-

Dispense 10 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer at 4X the final desired concentration. A suggested starting range is 40 µM to 0.4 nM.

-

Prepare a 4X solution of forskolin in assay buffer. The final concentration will need to be optimized to elicit a submaximal cAMP response (typically 1-10 µM).

-

-

Assay Protocol:

-

Carefully remove the culture medium from the cell plate.

-

Add 5 µL of the 4X this compound serial dilutions or vehicle control (assay buffer with DMSO) to the appropriate wells.

-

Add 5 µL of the 4X forskolin solution to all wells except the basal control wells (add 5 µL of assay buffer instead).

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-